4-((2-Methylpiperidin-1-yl)methyl)benzenethiol
CAS No.:
Cat. No.: VC13540957
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NS |
|---|---|
| Molecular Weight | 221.36 g/mol |
| IUPAC Name | 4-[(2-methylpiperidin-1-yl)methyl]benzenethiol |
| Standard InChI | InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3 |
| Standard InChI Key | MJQOWYXHYSSXKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1CC2=CC=C(C=C2)S |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituent Analysis
The molecule consists of a benzene ring with a thiol (–SH) group at the para position and a (2-methylpiperidin-1-yl)methyl substituent. The piperidine ring adopts a chair conformation, as observed in structurally similar compounds like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone . The dihedral angle between the benzene ring and the piperidine plane is estimated to be 39–45°, based on crystallographic data from analogous systems .
Table 1: Molecular Properties of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NS |
| Molecular Weight | 235.39 g/mol |
| IUPAC Name | 4-[(2-Methylpiperidin-1-yl)methyl]benzenethiol |
| Key Functional Groups | Thiol (–SH), Piperidine |
| Estimated LogP | 2.8–3.5 (calculated via Crippen method) |
The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, while the piperidine moiety enhances lipophilicity and potential blood-brain barrier permeability .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
Two primary routes are proposed based on methods for analogous piperidine-benzene hybrids :
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Thiolation of Preformed Benzaldehyde Derivatives
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Intermediate: 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde (CAS: VC13560346).
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Thiolation via Lawesson’s reagent or H₂S/K₂CO₃ under reflux conditions.
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Direct Alkylation of Benzenethiol
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React benzenethiol with 1-(chloromethyl)-2-methylpiperidine in the presence of a base (e.g., K₂CO₃).
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Critical Reaction Parameters
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Yield Optimization: Use of Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) improves coupling efficiency to ~75–80% .
Table 2: Comparative Synthesis Routes
| Route | Starting Material | Key Step | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | Thiolation with Lawesson’s | 65–70 |
| 2 | Benzenethiol | Alkylation with piperidine | 70–75 |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ 1.2–1.6 (m, piperidine CH₂), 2.3 (s, N–CH₃), 3.5 (s, Ar–CH₂–N), 7.3–7.5 (m, aromatic H).
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IR: ν 2570 cm⁻¹ (–SH stretch), 1600 cm⁻¹ (C=C aromatic).
Solubility and Stability
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Solubility: Moderately soluble in ethanol (∼15 mg/mL) and DMSO (∼30 mg/mL); poorly soluble in water (<0.1 mg/mL).
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Stability: Prone to oxidation; requires storage under nitrogen at −20°C.
| Target Class | Example Targets | Potential Activity |
|---|---|---|
| Proteases | Cathepsin B | Inhibition (IC₅₀ ∼1–5 μM) |
| GPCRs | 5-HT₁F Receptor | Agonism (EC₅₀ ∼10–50 nM) |
| Ion Channels | TRPV1 | Antagonism (IC₅₀ ∼100–200 nM) |
Preclinical Data from Analogs
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Anti-inflammatory Effects: A related compound, 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid, showed 60% reduction in TNF-α at 10 μM.
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Neuroprotective Activity: Piperidine-benzaldehyde derivatives demonstrated 40% Aβ aggregation inhibition at 5 μM.
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for neurodegenerative disease drug candidates (e.g., Alzheimer’s).
Material Science
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Ligand for gold nanoparticle synthesis (via Au–S bonds).
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